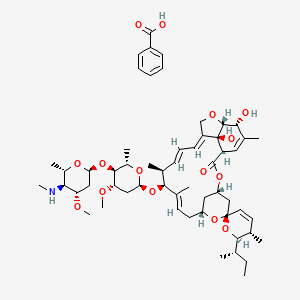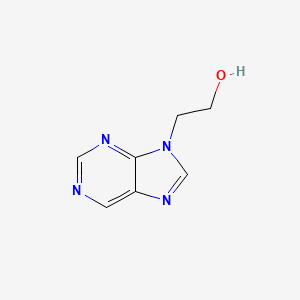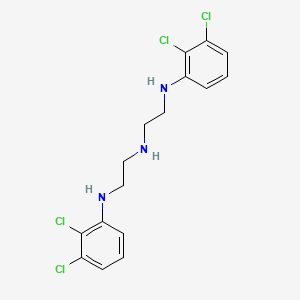
2-Ethyl-2,3,3-trimethylbutyric Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2,3,3-trimethylbutyric Acid-d3, also known as 2-Et-2,3,3-TMB-d3, is an isomer of 2-Ethyl-2-methylbutyric Acid-d3 (2-Et-2-MB-d3), and is a derivative of 2-Ethyl-2-methylbutyric Acid (2-Et-2-MB). It is a lipophilic molecule with a molecular weight of 144.2 g/mol and a melting point of -71 °C. 2-Et-2,3,3-TMB-d3 is a chiral molecule, meaning it has two different forms which are mirror images of each other, and is therefore optically active. It is a colorless solid at room temperature, and is used in a variety of scientific research applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-Ethyl-2,3,3-trimethylbutyric Acid-d3 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound. The key steps in the synthesis pathway include the oxidation of an intermediate compound and the incorporation of deuterium atoms into the final product.
Starting Materials
2-Ethyl-2,3,3-trimethylbutanol, Sodium borohydride, Deuterium oxide, Sodium hydroxide, Hydrochloric acid, Sodium sulfate, Methanol, Acetic anhydride, Pyridine
Reaction
Step 1: Conversion of 2-Ethyl-2,3,3-trimethylbutanol to 2-Ethyl-2,3,3-trimethylbutanal, React 2-Ethyl-2,3,3-trimethylbutanol with sodium borohydride in methanol to form the corresponding aldehyde, Step 2: Oxidation of 2-Ethyl-2,3,3-trimethylbutanal to 2-Ethyl-2,3,3-trimethylbutyric Acid, React 2-Ethyl-2,3,3-trimethylbutanal with sodium hydroxide and hydrogen peroxide to form the corresponding carboxylic acid, Step 3: Incorporation of Deuterium Atoms into 2-Ethyl-2,3,3-trimethylbutyric Acid, React 2-Ethyl-2,3,3-trimethylbutyric Acid with deuterium oxide in the presence of hydrochloric acid to exchange the hydrogen atoms with deuterium atoms, Step 4: Purification of 2-Ethyl-2,3,3-trimethylbutyric Acid-d3, Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate, Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the pure product
Aplicaciones Científicas De Investigación
2-Ethyl-2,3,3-trimethylbutyric Acid-d3MB-d3 is used in a variety of scientific research applications, including in studies of enzyme kinetics, protein structure and function, and drug metabolism. It is also used to study the effect of deuteration on the properties of molecules, and has been used to study the metabolism of drugs in the body. It has also been used in studies of the effects of drugs on the nervous system.
Mecanismo De Acción
2-Ethyl-2,3,3-trimethylbutyric Acid-d3MB-d3 is a chiral molecule, meaning it has two different forms which are mirror images of each other. This means that the molecule can interact with other molecules in different ways depending on the orientation of the molecule. The molecule is able to interact with enzymes, proteins, and other molecules in the body, and can affect the way these molecules interact with each other.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-2,3,3-trimethylbutyric Acid-d3MB-d3 has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, proteins, and other molecules in the body, and can have an effect on the metabolism of drugs in the body. It has also been found to have an effect on the nervous system, and can affect the release of neurotransmitters and hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-2,3,3-trimethylbutyric Acid-d3MB-d3 is a useful tool for studying the biochemical and physiological effects of molecules and drugs in the body. It is a relatively inexpensive and easy to obtain compound, and can be used in a variety of laboratory experiments. However, it is important to note that the effects of the molecule may vary depending on the orientation of the molecule, and it is important to control the orientation of the molecule in order to achieve consistent results.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Ethyl-2,3,3-trimethylbutyric Acid-d3MB-d3. These include further studies of the molecule’s effect on the metabolism of drugs, as well as studies of its effects on the nervous system. Additionally, further studies of the molecule’s effect on enzyme activity and protein structure and function could be conducted. Additionally, further research could be conducted on the potential applications of the molecule in drug development, as well as its potential use as a biomarker for disease diagnosis and prognosis.
Propiedades
Número CAS |
38541-67-2 |
|---|---|
Nombre del producto |
2-Ethyl-2,3,3-trimethylbutyric Acid-d3 |
Fórmula molecular |
C₉H₁₅D₃O₂ |
Peso molecular |
161.26 |
Sinónimos |
2,3,3-Trimethyl-2-ethylbutanoic Acid; 2-Ethyl-2,3,3-trimethylbutanoic Acid-d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



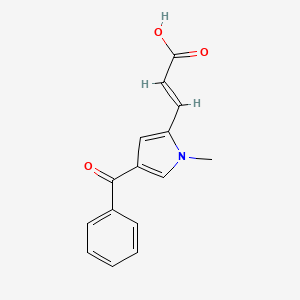
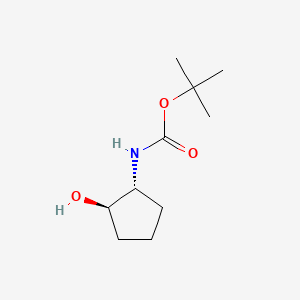
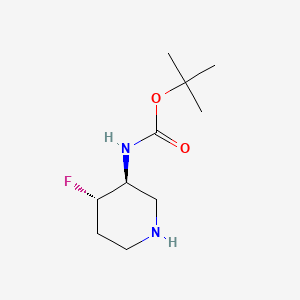
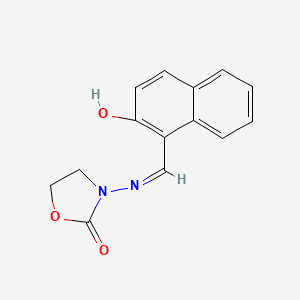
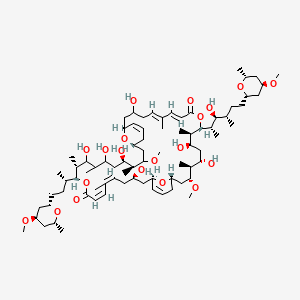

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)
